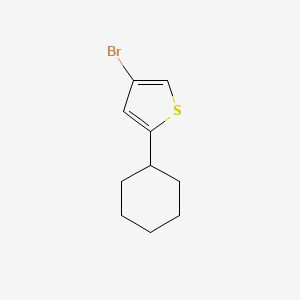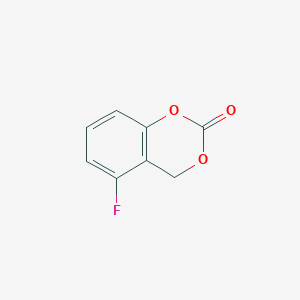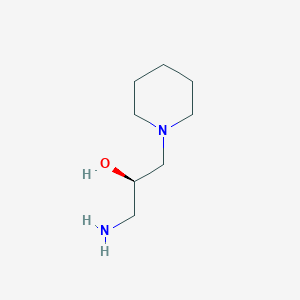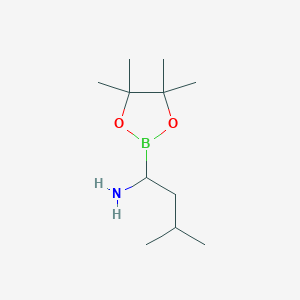
4-Bromo-2-cyclohexylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyclohexylthiophene is an organic compound with the molecular formula C10H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a cyclohexyl group attached to the thiophene ring makes this compound unique and interesting for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-cyclohexylthiophene can be synthesized through several methods. One common approach involves the bromination of 2-cyclohexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-cyclohexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Coupling Products: The reaction with aryl or vinyl boronic acids yields biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-cyclohexylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyclohexylthiophene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-cyclohexylthiophene: Similar in structure but with different substitution patterns.
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene: Exhibits different electronic properties due to additional substituents.
Uniqueness
4-Bromo-2-cyclohexylthiophene is unique due to the specific positioning of the bromine and cyclohexyl groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C10H13BrS |
|---|---|
Peso molecular |
245.18 g/mol |
Nombre IUPAC |
4-bromo-2-cyclohexylthiophene |
InChI |
InChI=1S/C10H13BrS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clave InChI |
LNHWVKKUSUNIPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)



amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)

![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)



![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
